8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate
Description
The compound 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate (hereafter referred to as the "target compound") is a coumarin-based ester derivative. Its molecular formula is inferred to be C₁₉H₁₃ClN₂O₇ (molecular weight: 393.76 g/mol), combining a 4-methyl-8-acetylcoumarin core with a 4-chloro-2-nitrobenzoate ester group. Key structural features include:
- Coumarin substituents: An acetyl group at position 8 and a methyl group at position 4, which enhance electron-withdrawing effects and steric bulk.
Properties
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) 4-chloro-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO7/c1-9-7-16(23)28-18-12(9)5-6-15(17(18)10(2)22)27-19(24)13-4-3-11(20)8-14(13)21(25)26/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMIBUKZWGPHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-chloro-2-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include quinones, amino derivatives, and various substituted coumarins .
Scientific Research Applications
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. It can also intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties .
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison with Similar Coumarin Esters
Key Observations :
Key Observations :
- The absence of nitro groups in simpler analogs correlates with higher yields (e.g., 88% for 4-chlorobenzoate vs. 57% for 4-methoxybenzoate), suggesting nitro substituents may complicate synthesis .
- The target compound’s synthesis would likely require careful control of reaction conditions (e.g., temperature, base) to manage the electron-withdrawing nitro group’s reactivity.
Spectroscopic and Crystallographic Properties
IR Spectroscopy :
Crystallography :
- Dihedral Angles : The 8-acetyl-4-methylcoumarin core in analogs shows dihedral angles of 52.26° (acetyl) and 72.92° (acetate) relative to the coumarin plane . The nitro group in the target compound may increase planarity due to resonance effects.
- Intermolecular Interactions : Analogs exhibit π-π stacking (3.68 Å) and C–H⋯O hydrogen bonds . The nitro group in the target compound could enhance hydrogen bonding, as seen in related nitrobenzoates (e.g., C–H⋯O distances of 3.06–3.33 Å) .
Predicted Physicochemical Properties
Collision Cross-Section (CCS) :
Solubility and Stability :
- The nitro group likely reduces solubility in non-polar solvents compared to chloro- or methoxy-substituted analogs. Stability may be affected by nitro group sensitivity to reducing conditions.
Biological Activity
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate is with a molecular weight of 393.76 g/mol. The compound features a coumarin core structure which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.76 g/mol |
| CAS Number | 303116-33-8 |
Antioxidant Activity
Studies have shown that coumarin derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, which are key mechanisms in preventing oxidative stress-related diseases.
Antimicrobial Activity
Research indicates that various coumarin derivatives possess antimicrobial properties against a range of pathogens. Specifically, this compound has demonstrated activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory potential of coumarins is well-documented. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic effects in inflammatory diseases.
Anticancer Properties
Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the cell cycle.
The biological activities of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chloro-2-nitrobenzoate can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptors associated with inflammatory responses or cancer cell proliferation.
- Metal Chelation : Coumarins often exhibit metal-chelating properties, which can contribute to their antioxidant effects.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values indicate potent activity compared to standard chemotherapeutic agents.
- Animal Models : Preclinical studies using animal models have shown that treatment with this compound leads to reduced tumor size and improved survival rates, supporting its potential as an anticancer agent.
- Clinical Relevance : Ongoing research is focusing on the pharmacokinetics and bioavailability of this compound to assess its viability for clinical applications in treating various diseases.
Q & A
Q. Table 1: Comparison of Synthesis Conditions
Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the chromenone and benzoate moieties .
- NMR spectroscopy :
- FT-IR : Strong absorption bands at 1720–1750 cm⁻¹ (ester C=O) and 1650–1680 cm⁻¹ (chromenone C=O) .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Å/°) | Source Compound | Reference |
|---|---|---|---|
| C7-O1 (ester bond) | 1.336 | 4-Methyl-2-oxo-2H-chromen-7-yl | |
| Dihedral angle (chromenone-benzoate) | 82.3° | 8-Acetyl-4-methyl derivative |
Advanced: How can researchers resolve contradictions in solubility or reactivity data observed across experimental batches?
Methodological Answer:
Discrepancies often arise from:
- Crystallinity differences : Amorphous vs. crystalline forms impact solubility. Use powder XRD to verify polymorphic consistency .
- Residual solvents : TGA (thermogravimetric analysis) or GC-MS to detect traces of solvents (e.g., DMF) that alter reactivity .
- Statistical validation : Apply ANOVA to batch data (e.g., solubility in DMSO ranging from 0.0733–0.1896 mg/mL) to identify outliers .
Q. Recommendations :
- Standardize recrystallization protocols (e.g., cooling rates, solvent ratios).
- Use high-purity solvents (HPLC-grade) to minimize side reactions .
Advanced: What computational approaches are validated for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT (Density Functional Theory) : Models electron density distribution to predict sites for electrophilic/nucleophilic attack. For example, the nitro group’s meta-position shows higher electrophilicity (Fukui indices: f⁻ > 0.1) .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes) by analyzing binding affinities of the chromenone core .
- MD (Molecular Dynamics) : Simulates solvation effects to optimize reaction solvents .
Case Study :
DFT calculations on 4-chloro-2-nitrobenzoate derivatives revealed steric hindrance at the ortho-nitro position, explaining reduced reactivity in SNAr reactions .
Advanced: How to optimize the esterification step given steric hindrance from substituents?
Methodological Answer:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in bulky systems .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 5 h under reflux) while maintaining yield .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered intermediates .
Q. Table 3: Optimization Strategies
| Challenge | Solution | Yield Improvement (%) | Reference |
|---|---|---|---|
| Steric hindrance at C-8 | Microwave irradiation | +15 | |
| Poor nucleophilicity | DMAP catalyst | +22 |
Basic: What are the thermal stability profiles of this compound, and how do substituents influence decomposition?
Methodological Answer:
- TGA/DSC analysis : Decomposition onset occurs at ~220°C, with nitro and acetyl groups contributing to exothermic peaks .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) lower thermal stability compared to methoxy derivatives .
Advanced: How to analyze regioselectivity in derivatization reactions (e.g., nitration, halogenation)?
Methodological Answer:
- Hammett plots : Correlate substituent σ values with reaction rates (e.g., nitro groups direct electrophiles to the para position) .
- In situ monitoring : Use Raman spectroscopy to track intermediate formation during nitration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
